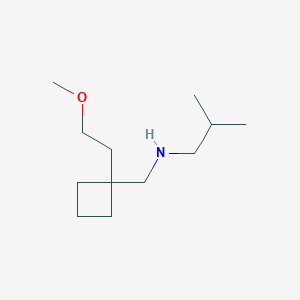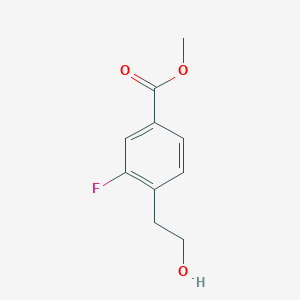
(1,1-Dimethylethyl)phenylphosphinic chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(chloro-tert-butyl-phosphoryl)benzene is an organophosphorus compound characterized by the presence of a benzene ring substituted with a chloro-tert-butyl-phosphoryl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (chloro-tert-butyl-phosphoryl)benzene typically involves the reaction of tert-butylphosphine with a chlorinating agent in the presence of a benzene ring. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of (chloro-tert-butyl-phosphoryl)benzene may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the attainment of high-purity products.
化学反応の分析
Types of Reactions
(chloro-tert-butyl-phosphoryl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the benzene ring acts as a nucleophile and attacks electrophiles, leading to substitution reactions.
Oxidation and Reduction: The phosphoryl group can undergo oxidation and reduction reactions, altering the oxidation state of phosphorus and affecting the overall reactivity of the compound.
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Substitution Reactions: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are frequently employed.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, phosphoryl compounds, and reduced or oxidized phosphorus-containing species .
科学的研究の応用
(chloro-tert-butyl-phosphoryl)benzene has several scientific research applications:
作用機序
The mechanism of action of (chloro-tert-butyl-phosphoryl)benzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The benzene ring acts as a nucleophile, attacking electrophiles and forming a carbocation intermediate, which is then stabilized by the loss of a proton.
Oxidation and Reduction: The phosphoryl group undergoes changes in oxidation state, affecting the compound’s reactivity and interactions with other molecules.
Substitution Reactions: The chloro group can be replaced by nucleophiles, leading to the formation of new compounds with different properties.
類似化合物との比較
Similar Compounds
tert-Butylbenzene: Similar in structure but lacks the phosphoryl group, making it less reactive in certain chemical reactions.
Chlorobenzene: Contains a chloro group but lacks the tert-butyl and phosphoryl groups, resulting in different reactivity and applications.
Phosphorylbenzene: Contains a phosphoryl group but lacks the tert-butyl and chloro groups, leading to different chemical properties and uses.
Uniqueness
(chloro-tert-butyl-phosphoryl)benzene is unique due to the presence of both the chloro and tert-butyl-phosphoryl groups, which confer distinct reactivity and versatility in various chemical reactions and applications .
特性
CAS番号 |
4923-85-7 |
|---|---|
分子式 |
C10H14ClOP |
分子量 |
216.64 g/mol |
IUPAC名 |
[tert-butyl(chloro)phosphoryl]benzene |
InChI |
InChI=1S/C10H14ClOP/c1-10(2,3)13(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChIキー |
URNNRLLBSQXWBR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)P(=O)(C1=CC=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 3,4,9-triazatricyclo[6.2.1.0,2,6]undeca-2,5-diene-9-carboxylate](/img/structure/B13565074.png)
![6,6-Dimethyl-1-oxaspiro[2.6]nonane](/img/structure/B13565086.png)
![(3R)-3-{[(benzyloxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B13565094.png)

![Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-azaspiro[2.5]oct-6-ene-4-carboxylate](/img/structure/B13565108.png)

![5-Bromo-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13565122.png)




![2-[(Tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B13565155.png)
